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Introduction
Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant

attention in medicinal chemistry due to their wide range of biological activities, including

anticancer, antibacterial, and antimalarial properties.[1][2] The substitution pattern on the

quinoline ring plays a crucial role in modulating their therapeutic potential.[3] This technical

guide focuses on 6,7-Dibromoquinoline-5,8-dione, a key intermediate in the synthesis of

more complex bioactive molecules. While a definitive crystal structure for 6,7-
Dibromoquinoline-5,8-dione is not publicly available in the searched literature, this document

provides a comprehensive overview of its synthesis, chemical properties, and biological

significance. To illustrate the core quinoline structure, a detailed crystallographic analysis of the

closely related compound, 6,8-Dibromoquinoline, is presented.

Synthesis of Quinoline-5,8-diones
The synthesis of quinoline-5,8-diones can be achieved through several routes. One common

method involves a three-step, one-pot reaction starting from a substituted aniline.[4] For

instance, the synthesis of 2-methyl-6,7-dibromoquinoline-5,8-dione involves the Skraup

reaction of 2,5-dimethoxyaniline with crotonaldehyde to form the quinoline ring, followed by

demethylation and subsequent bromination.[4] Another general approach to obtaining 6,7-
dibromoquinoline-5,8-dione involves the bromination and subsequent oxidation of 8-

hydroxyquinoline.[3]
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The bromine atoms at the C6 and C7 positions are particularly useful as they serve as reactive

sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura

coupling, enabling the creation of a diverse library of derivatives.[5]

Physicochemical Properties
Key physicochemical properties of 6,7-Dibromoquinoline-5,8-dione are summarized in the

table below. These properties are crucial for understanding its behavior in biological systems

and for the design of new derivatives.

Property Value Source

Molecular Formula C₉H₃Br₂NO₂ [3][6]

Molecular Weight 316.93 g/mol [3]

CAS Number 18633-05-1 [3][6]

Canonical SMILES
C1=CC2=C(C(=O)C(=C(C2=O

)Br)Br)N=C1
[6]

Crystallographic Analysis of 6,8-Dibromoquinoline:
A Representative Structure
While the specific crystal structure of 6,7-Dibromoquinoline-5,8-dione is not available, the

analysis of 6,8-Dibromoquinoline provides valuable insights into the geometry and packing of a

dibrominated quinoline core.[7]

Crystal Data and Structure Refinement
The crystal structure of 6,8-Dibromoquinoline was determined by X-ray diffraction. The

compound crystallizes in the monoclinic space group P2₁/c.[7] The crystallographic data and

refinement parameters are presented in the table below.
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Parameter 6,8-Dibromoquinoline

Formula C₉H₅Br₂N

Molecular Weight 286.94

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.3436 (12)

b (Å) 9.8961 (15)

c (Å) 13.0108 (18)

β (°) 109.589 (17)

Volume (Å³) 890.8 (3)

Z 4

Radiation Cu Kα

Temperature (K) 297

μ (mm⁻¹) 11.04

Source:[7]

Molecular Structure
The quinoline ring system in 6,8-Dibromoquinoline is nearly planar.[7] The crystal structure is

stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent

molecules, with a centroid-centroid distance of 3.634 (4) Å.[7] Additionally, short Br⋯Br

contacts of 3.4443 (13) Å are observed.[7]

Selected Bond Lengths and Angles
The bond lengths and angles in 6,8-Dibromoquinoline are within the normal ranges for such

compounds.[7] Selected geometric parameters are provided below.
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Bond Length (Å)

Br1—C6 1.898 (6)

Br2—C8 1.897 (6)

N1—C9 1.314 (8)

N1—C2 1.366 (8)

Angle (°)

C9—N1—C2 117.4 (6)

C7—C6—Br1 119.8 (5)

C7—C8—Br2 120.1 (5)

Source:[7]

Experimental Protocols
Synthesis of 6,8-Dibromoquinoline[7]
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to literature methods. To a

solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in benzene (30 ml), a

solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 g, 6.88 mmol) in freshly

distilled and dried benzene (10 ml) is added under an argon atmosphere. The mixture is

refluxed at 353 K for 36 hours. After cooling, the dark green solidified mixture is filtered, and the

solvent is removed in vacuo. The residue is purified by a short silica column (1/9,

EtOAc/hexane) to yield the product. Recrystallization from hexane-chloroform gives colorless

plates.

Crystal Structure Determination of 6,8-
Dibromoquinoline[7]
Single crystals of 6,8-Dibromoquinoline are obtained by slow evaporation from a hexane-

chloroform solution. X-ray diffraction data is collected on an Oxford Diffraction Xcalibur

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3008997/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diffractometer with a Ruby Gemini CCD detector using Cu Kα radiation at 297 K. The structure

is solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow: Synthesis and Crystallography

Synthesis

Crystallography

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Reflux with DDQ in Benzene

Filtration and Solvent Removal

Silica Column Chromatography

6,8-Dibromoquinoline

Recrystallization (Hexane-Chloroform)

X-ray Diffraction Data Collection

Structure Solution (Direct Methods)

Structure Refinement

Crystal Structure
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Click to download full resolution via product page

Caption: Workflow for the synthesis and crystallographic analysis of 6,8-Dibromoquinoline.

Biological Significance and Future Directions
Quinoline-5,8-diones are recognized for their diverse biological activities.[1] The presence and

position of halogen substituents, such as bromine, on the quinoline-5,8-dione scaffold

significantly influence their bioactivity profiles.[3] These compounds have shown promise as

antimicrobial and cytotoxic agents against various cancer cell lines.[3] The 6,7-dibromo

substitution pattern provides a unique electronic and steric environment, making 6,7-
Dibromoquinoline-5,8-dione and its derivatives interesting candidates for further investigation

in drug discovery programs.

Future research should focus on the synthesis of a wider range of 6,7-disubstituted quinoline-

5,8-dione derivatives and the systematic evaluation of their structure-activity relationships.

Elucidating the precise molecular targets and mechanisms of action of these compounds will

be crucial for their development as potential therapeutic agents. Furthermore, obtaining a

definitive crystal structure of 6,7-Dibromoquinoline-5,8-dione would provide invaluable

information for computational modeling and rational drug design efforts.
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Potential Signaling Pathway Interactions
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Caption: Generalized signaling pathway for quinoline-5,8-dione derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of
Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of
Quinoline-5,8-Dione | Bentham Science [eurekaselect.com]

3. Buy 6,7-Dibromoquinoline-5,8-dione | 18633-05-1 [smolecule.com]

4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3062177?utm_src=pdf-body-img
https://www.benchchem.com/product/b3062177?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38173200/
https://pubmed.ncbi.nlm.nih.gov/38173200/
https://eurekaselect.com/public/article/136923
https://eurekaselect.com/public/article/136923
https://www.smolecule.com/products/s3350549
https://pdfs.semanticscholar.org/15c2/c0e5a982eb846931c152e13a042fc1f3250c.pdf?skipShowableCheck=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. 6-Amino-7-bromoquinoline-5,8-dione [benchchem.com]

6. 6,7-Dibromoquinoline-5,8-dione｜lookchem [lookchem.com]

7. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Crystal Structure of 6,7-Dibromoquinoline-5,8-dione: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3062177#crystal-structure-of-6-7-dibromoquinoline-
5-8-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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